Cas no 2248306-17-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate
- 2248306-17-2
- EN300-6519482
-
- Inchi: 1S/C17H10N4O4S/c1-9-12(26-14(20-9)13-18-7-4-8-19-13)17(24)25-21-15(22)10-5-2-3-6-11(10)16(21)23/h2-8H,1H3
- InChI Key: OAZOTYJRYJASHF-UHFFFAOYSA-N
- SMILES: S1C(C2N=CC=CN=2)=NC(C)=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 366.04227599g/mol
- Monoisotopic Mass: 366.04227599g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 131Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519482-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
2248306-17-2 | 95.0% | 0.05g |
$311.0 | 2025-03-14 | |
| Enamine | EN300-6519482-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
2248306-17-2 | 95.0% | 0.1g |
$327.0 | 2025-03-14 | |
| Enamine | EN300-6519482-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
2248306-17-2 | 95.0% | 0.25g |
$341.0 | 2025-03-14 | |
| Enamine | EN300-6519482-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
2248306-17-2 | 95.0% | 0.5g |
$356.0 | 2025-03-14 | |
| Enamine | EN300-6519482-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
2248306-17-2 | 95.0% | 1.0g |
$371.0 | 2025-03-14 | |
| Enamine | EN300-6519482-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
2248306-17-2 | 95.0% | 2.5g |
$726.0 | 2025-03-14 | |
| Enamine | EN300-6519482-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
2248306-17-2 | 95.0% | 5.0g |
$1075.0 | 2025-03-14 | |
| Enamine | EN300-6519482-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
2248306-17-2 | 95.0% | 10.0g |
$1593.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate (CAS No: 2248306-17-2)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate, identified by its CAS number 2248306-17-2, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines elements of heterocyclic chemistry, featuring a dioxo group, a thiazole ring, and a pyrimidine moiety, which collectively contribute to its unique pharmacological properties. The presence of these functional groups makes it a promising candidate for further exploration in drug discovery and development.
Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate in modulating biological pathways associated with inflammation and cancer. The dioxo group and the thiazole ring are known to exhibit significant bioactivity, while the pyrimidine moiety enhances its interaction with biological targets. This combination of structural features has been observed to contribute to its efficacy in preclinical models.
In particular, the compound has shown promise in inhibiting key enzymes involved in the inflammatory response. The dioxo group is particularly effective in disrupting the activity of enzymes such as COX and LOX, which are central to the production of pro-inflammatory mediators. By targeting these pathways, the compound may offer therapeutic benefits in conditions characterized by excessive inflammation.
Moreover, the thiazole ring in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate has been identified as a crucial pharmacophore for its interaction with biological targets. Thiazole derivatives are well-documented for their antimicrobial and anti-inflammatory properties. The incorporation of this ring into the molecular framework enhances the compound's ability to bind to specific receptors and enzymes involved in disease processes.
The pyrimidine moiety further contributes to the compound's pharmacological profile by providing additional binding sites for biological targets. Pyrimidine derivatives are widely recognized for their role in various therapeutic applications, including antiviral and anticancer treatments. The presence of this group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(pyrimidin-2 -yl)-1,3-thiazole -5-carboxylate suggests potential interactions with nucleic acid-related targets, which could be exploited for therapeutic purposes.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacological properties of complex molecules like 1,3-dioxo -2 , 3 -dihydro -1 H -isoindol - 2 - yl 4 -methyl - 2 -( pyrimidin - 2 - yl ) - 1 , 3 -thiazole -5-carboxylate (CAS No: 2248306 -17 - 2). These computational methods have allowed researchers to identify potential binding modes and optimize the compound's structure for improved efficacy and reduced toxicity. Such simulations have been instrumental in guiding experimental efforts and accelerating the drug discovery process.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of each functional group must be carefully managed to maintain the integrity of the overall molecular structure. Advanced synthetic techniques have been employed to achieve this level of precision, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions.
Once synthesized, the compound undergoes rigorous testing to evaluate its pharmacological activity. This includes in vitro assays that measure its interaction with target enzymes and receptors. Additionally, animal models are used to assess its efficacy and safety profile before human clinical trials can be initiated. These preclinical studies provide critical data that informs subsequent development efforts.
The potential therapeutic applications of 1 , 3 -dioxo - 2 , 3 -dihydro - 1 H -isoindol - 2 - yl 4 -methyl - 2 -( pyrimidin e ) -( pyrimidin e ) -( thiaz ole ) -( carboxy l ate ) -( CAS No:2248306_17_ p>
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